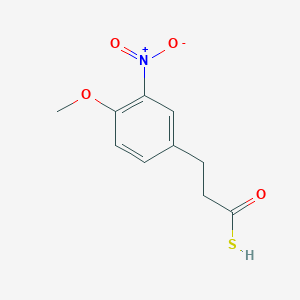
4-Methoxy-3-nitrobenzylthioacetic acid
Descripción general
Descripción
4-Methoxy-3-nitrobenzylthioacetic acid is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methoxy-3-nitrobenzylthioacetic acid (CAS No. 22216-44-0) is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Target Interactions
this compound primarily interacts with several biological targets, including enzymes and receptors involved in inflammatory responses and cell proliferation. It has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, particularly in cancer cells . The compound also modulates the expression of cyclins and pro-apoptotic proteins, leading to apoptosis in malignant cells .
Biochemical Pathways
The compound affects various biochemical pathways:
- Inflammatory Mediators : It inhibits the production of pro-inflammatory mediators such as prostaglandins and nitric oxide by affecting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) activities .
- Cell Cycle Regulation : By downregulating cyclin D1 and upregulating NOXA and BIM, it induces cell cycle arrest and apoptosis .
Biological Activity Overview
Case Studies and Research Findings
- In Vitro Studies on Leukemic Cells
-
Animal Model Evaluations
- In animal models, administration of the compound showed promising results in reducing tumor size without significant toxicity at lower doses. The modulation of immune responses was also noted, suggesting a dual role in both direct cytotoxicity against tumor cells and indirect effects through immune system enhancement .
-
Clinical Implications
- The compound is currently being investigated for its potential application in treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Preliminary findings indicate a reduction in cytogenetically abnormal cells with minimal impact on normal hematopoiesis, suggesting a favorable therapeutic window .
Propiedades
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)propanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-9-4-2-7(3-5-10(12)16)6-8(9)11(13)14/h2,4,6H,3,5H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGGAIJJZAIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849393 | |
| Record name | 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22216-44-0 | |
| Record name | 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















